molecular formula C7H5ClF3N B070947 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine CAS No. 175227-30-2

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine

Cat. No. B070947
CAS RN: 175227-30-2
M. Wt: 195.57 g/mol
InChI Key: NKYBAQUYKRUCIO-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is a clear, colorless liquid . It has a molecular weight of 195.57 and its IUPAC name is 3-chloro-2-methyl-5-(trifluoromethyl)pyridine .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine, has been a topic of interest in the agrochemical and pharmaceutical industries . One approach involves simultaneous vapor–phase chlorination/fluorination at a high temperature (>300°C) with transition metal-based catalysts such as iron fluoride .


Molecular Structure Analysis

The InChI code for 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is 1S/C7H5ClF3N/c1-4-6(8)2-5(3-12-4)7(9,10)11/h2-3H,1H3 . The key to this InChI code is NKYBAQUYKRUCIO-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative and a fluorinated building block . It participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .


Physical And Chemical Properties Analysis

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is a clear, colorless liquid . It has a molecular weight of 195.57 .

Scientific Research Applications

  • Synthesis of Pesticides

    It is widely used in the synthesis of pesticides. Normal processes of synthesizing this compound and its valuation are detailed in research (Lu Xin-xin, 2006).

  • Pharmaceutical Intermediates

    The compound acts as an intermediate in pharmaceuticals. Its role in the synthesis of various pharmaceutical compounds is highlighted, particularly in herbicides (Li Zheng-xiong, 2004).

  • Chemical Synthesis

    It's used in the synthesis of novel chemical compounds, such as 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives (Ivana Bradiaková et al., 2009).

  • Fungicide Research

    The compound forms part of the structure of the fungicide fluazinam. Its structural and functional properties have been studied in detail (Youngeun Jeon et al., 2013).

  • Electron Paramagnetic Resonance Studies

    In inorganic chemistry, it has been used in Mn(II) mononuclear complexes, aiding in solid-state high-field electron paramagnetic resonance and density-functional theory investigations (C. Hureau et al., 2008).

  • Organic Light Emitting Diodes (OLEDs)

    It is used in the synthesis of iridium(III) complexes, which are crucial for the development of high-efficiency OLEDs (Ning Su et al., 2021).

  • Antimicrobial Activity Studies

    The compound has been studied for its antimicrobial activities and DNA interaction properties, which are significant in the field of biochemistry and drug development (M. Evecen et al., 2017).

Mechanism of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .

Future Directions

Trifluoromethylpyridines, including 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine, have been used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

3-chloro-2-methyl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c1-4-6(8)2-5(3-12-4)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYBAQUYKRUCIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20938634
Record name 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine

CAS RN

175277-30-2, 175227-30-2
Record name 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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